5-chloro-2-{[4-(propan-2-yl)benzyl]sulfanyl}-1H-benzimidazole
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Overview
Description
5-Chloro-2-({[4-(propan-2-yl)phenyl]methyl}sulfanyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-({[4-(propan-2-yl)phenyl]methyl}sulfanyl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-1H-benzodiazole and 4-(propan-2-yl)benzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 5-chloro-2-({[4-(propan-2-yl)phenyl]methyl}sulfanyl)-1H-1,3-benzodiazole may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-({[4-(propan-2-yl)phenyl]methyl}sulfanyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-({[4-(propan-2-yl)phenyl]methyl}sulfanyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-benzodiazole: A related compound with similar structural features.
4-(Propan-2-yl)benzyl chloride: Another compound used in the synthesis of benzodiazole derivatives.
Uniqueness
5-Chloro-2-({[4-(propan-2-yl)phenyl]methyl}sulfanyl)-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17ClN2S |
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Molecular Weight |
316.8 g/mol |
IUPAC Name |
6-chloro-2-[(4-propan-2-ylphenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H17ClN2S/c1-11(2)13-5-3-12(4-6-13)10-21-17-19-15-8-7-14(18)9-16(15)20-17/h3-9,11H,10H2,1-2H3,(H,19,20) |
InChI Key |
WORJLXJLWWOHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
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